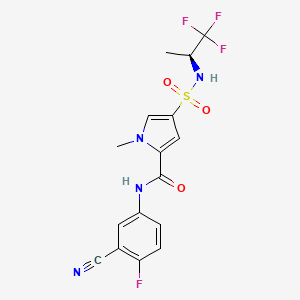Bersacapavir

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Bersacapavir, also known by its development code JNJ-56136379, is a novel antiviral compound primarily targeting the hepatitis B virus. It belongs to a class of drugs known as capsid assembly modulators, which disrupt the replication process of the virus by interfering with the formation of its capsid, a protein shell that encases the viral genome. The chemical formula of bersacapavir is C16H14F4N4O3S, and it features a complex structure that includes fluorinated groups and a sulfonamide moiety, contributing to its biological activity and potency against hepatitis B virus replication .
- Haloform Reaction: This reaction is crucial for constructing the trichloromethyl ketone intermediate, which is pivotal in developing bersacapavir .
- Amide Coupling: This reaction facilitates the formation of amide bonds in the synthetic pathway of bersacapavir .
- Base Catalysis: Base-catalyzed reactions are employed to enhance the efficiency of certain steps in the synthesis process .
These reactions collectively contribute to achieving high yields and purity of bersacapavir during pharmaceutical manufacturing.
Bersacapavir exhibits significant antiviral activity against hepatitis B virus by modulating capsid assembly. In preclinical studies, it has been shown to effectively reduce viral load and suppress hepatitis B surface antigen levels in infected models. Its mechanism involves disrupting the normal assembly process of the viral capsid, leading to impaired viral replication and reduced infectivity . Furthermore, bersacapavir has demonstrated a favorable safety profile in clinical trials, making it a promising candidate for therapeutic use.
The synthesis of bersacapavir has been explored through various methodologies:
- Classical Synthetic Route: Initially, a traditional approach was developed that utilized several organic transformations to build the compound stepwise .
- Catalytic Transformations: Recent advancements have introduced catalytic methods to streamline synthesis, improving efficiency and reducing waste .
- Route Scouting Efforts: Ongoing research focuses on optimizing synthetic pathways to enhance yield and reduce costs associated with production .
These methods highlight the ongoing efforts in medicinal chemistry to refine the production processes for effective antiviral compounds.
Bersacapavir is primarily being investigated for its application in treating hepatitis B virus infections. Its unique mechanism as a capsid assembly modulator positions it as a potential therapeutic option for patients who are resistant to existing antiviral therapies. Additionally, due to its favorable pharmacokinetic properties, bersacapavir may be used in combination therapies aimed at achieving sustained virologic response in chronic hepatitis B patients .
Recent studies have investigated the drug-drug interactions involving bersacapavir, particularly concerning its metabolism by cytochrome P450 enzymes. Notably:
- Bersacapavir is metabolized via cytochrome P450 3A, leading to significant interactions when coadministered with other drugs that are substrates or inhibitors of this enzyme .
- Clinical trials have demonstrated that coadministration with itraconazole (a CYP3A inhibitor) increases bersacapavir exposure while affecting the pharmacokinetics of other drugs like midazolam and ethinyl estradiol .
These findings underscore the importance of monitoring potential interactions when prescribing bersacapavir alongside other medications.
Bersacapavir shares similarities with other antiviral agents targeting viral capsid assembly or replication. Notable similar compounds include:
- JNJ-73763989: Another capsid assembly modulator with similar mechanisms but differing chemical structure and efficacy profiles.
- Entecavir: A nucleoside analog that inhibits hepatitis B virus replication through different mechanisms.
- Tenofovir Disoproxil Fumarate: An antiviral medication that acts as a nucleotide reverse transcriptase inhibitor.
Comparison TableCompound Mechanism of Action Target Virus Unique Features Bersacapavir Capsid assembly modulation Hepatitis B virus Fluorinated structure enhances potency JNJ-73763989 Capsid assembly modulation Hepatitis B virus Different structural modifications Entecavir Nucleoside analog Hepatitis B virus Directly inhibits viral DNA polymerase Tenofovir Disoproxil Fumarate Nucleotide reverse transcriptase inhibitor Hepatitis B virus Broad-spectrum activity against retroviruses
| Compound | Mechanism of Action | Target Virus | Unique Features |
|---|---|---|---|
| Bersacapavir | Capsid assembly modulation | Hepatitis B virus | Fluorinated structure enhances potency |
| JNJ-73763989 | Capsid assembly modulation | Hepatitis B virus | Different structural modifications |
| Entecavir | Nucleoside analog | Hepatitis B virus | Directly inhibits viral DNA polymerase |
| Tenofovir Disoproxil Fumarate | Nucleotide reverse transcriptase inhibitor | Hepatitis B virus | Broad-spectrum activity against retroviruses |
Bersacapavir's unique structural characteristics and mechanism set it apart from these compounds, positioning it as a novel option in hepatitis B treatment strategies.








